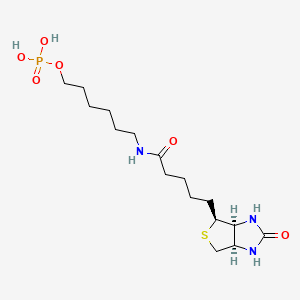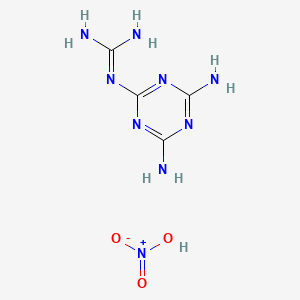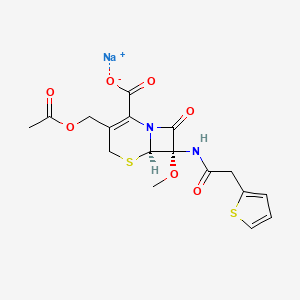![molecular formula C15H11BrClNO B15289664 10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride CAS No. 33948-20-8](/img/structure/B15289664.png)
10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride
Overview
Description
10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride is a chemical compound with the molecular formula C15H10Br2ClNO. It is a derivative of dibenz[b,f]azepine and is known for its utility as an intermediate in the synthesis of various pharmacologically active compounds .
Preparation Methods
The synthesis of 10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride typically involves the bromination of dibenz[b,f]azepine-5-carbonyl chloride. This process can be carried out using bromine as the brominating agent . The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the bromination process. Industrial production methods may involve large-scale bromination reactors to ensure efficient and consistent production of the compound.
Chemical Reactions Analysis
10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidizing agents can be used to modify the compound further.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride involves its role as an intermediate in the synthesis of active compounds. These active compounds exert their effects by interacting with specific molecular targets and pathways. For example, carbamazepine, synthesized from this compound, acts on sodium channels in neurons to stabilize hyperactive nerve membranes, thereby exerting its anticonvulsant effects.
Comparison with Similar Compounds
10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride can be compared with other similar compounds such as:
10,11-Dihydro-5H-dibenz[b,f]azepine: A precursor in the synthesis of the bromo derivative.
Dibenz[b,f]azepine-5-carbonyl chloride: The parent compound used in the bromination process.
Carbamazepine: A pharmacologically active compound synthesized from the bromo derivative.
The uniqueness of this compound lies in its specific bromination, which imparts distinct chemical properties useful in various synthetic applications.
Properties
IUPAC Name |
5-bromo-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO/c16-12-9-10-5-1-3-7-13(10)18(15(17)19)14-8-4-2-6-11(12)14/h1-8,12H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLSEKYKAQICDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901170562 | |
| Record name | 10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33948-20-8 | |
| Record name | 10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33948-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyphenazone impurity C [EP impurity]](/img/structure/B15289590.png)



![4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate](/img/structure/B15289605.png)



![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)




![5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile](/img/structure/B15289658.png)
